molecular formula C20H16O B588232 1,11,12,12a-Tetrahydro-benzopyren-3-one CAS No. 853925-19-6

1,11,12,12a-Tetrahydro-benzopyren-3-one

Cat. No. B588232
CAS RN: 853925-19-6
M. Wt: 272.347
InChI Key: CXZLQXBUKJCILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,11,12,12a-Tetrahydro-benzopyren-3-one” is a chemical compound with the molecular formula C20H16O and a molecular weight of 272.34 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1,11,12,12a-Tetrahydro-benzopyren-3-one” consists of 20 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . For a detailed structure, you may refer to resources like PubChem .

Scientific Research Applications

Molecular Interactions and Complexes

Research has shown interest in the interactions between purines and polycyclic aromatic hydrocarbons, such as pyrene and benzopyrene derivatives. For instance, a study investigated the crystal structures of molecular complexes between tetramethyluric acid and pyrene, providing insights into the potential interactions and binding affinities between similar compounds (Santis, Giglio, Liquori, & Ripamonti, 1961).

Synthesis and Chemical Properties

Synthetic pathways and chemical properties of related compounds, such as tetrahydroisocoumarins and tetrahydroindenoindoles, have been explored to understand their chemical behavior and potential applications in fields like insecticides and organic synthesis. A notable study synthesized an insecticidal tetrahydroisocoumarin, highlighting the synthetic routes and chemical characteristics of such compounds (Uchida, Ishigami, Watanabe, & Kitahara, 2007).

Luminescence Properties

The luminescence properties of tetrols, derived from the hydrolysis of DNA adducts of polycyclic aromatic hydrocarbons like benzo(a)pyrene, have been studied to propose their use as biomarkers for exposure to these compounds. Research on the effects of heavy-atom salts on the luminescence properties of such derivatives suggests potential applications in detecting and quantifying DNA adducts in biological samples (Corley & Hurtubise, 1994).

Environmental and Biological Implications

Rotenone, a compound structurally similar to 1,11,12,12a-Tetrahydro-benzopyren-3-one, has been studied for its implications in Parkinson's disease, highlighting the importance of understanding the biological and environmental impacts of such compounds. This research has provided insights into the mechanisms of neurodegeneration and the potential risks associated with exposure to similar compounds (Radad et al., 2019).

properties

IUPAC Name

2,11,12,12a-tetrahydro-1H-benzo[a]pyren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-4,6,9,11-12H,5,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZLQXBUKJCILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC4=CC=CC=C24)C=CC5=C3C1CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858441
Record name 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one

CAS RN

853925-19-6
Record name 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.